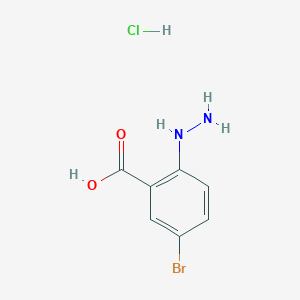

5-Bromo-2-hydrazinylbenzoic acid hydrochloride

Description

The exact mass of the compound this compound is 265.94577 g/mol and the complexity rating of the compound is 177. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-bromo-2-hydrazinylbenzoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2.ClH/c8-4-1-2-6(10-9)5(3-4)7(11)12;/h1-3,10H,9H2,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOKHHDKFFMKKIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(=O)O)NN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 5-Bromo-2-hydrazinylbenzoic acid hydrochloride

This technical guide provides a comprehensive overview of the known and anticipated physical properties of 5-Bromo-2-hydrazinylbenzoic acid hydrochloride, a key intermediate in pharmaceutical research and development. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data with established scientific principles to offer a practical framework for the handling, characterization, and application of this compound.

Introduction and Chemical Identity

This compound is a substituted aromatic compound with significant potential as a building block in the synthesis of novel therapeutic agents. Its unique combination of a carboxylic acid, a hydrazine group, and a bromine substituent on a benzene ring makes it a versatile precursor for creating complex molecular architectures. Understanding its physical properties is paramount for its effective use in synthetic chemistry, ensuring reproducibility, and maintaining safety in the laboratory.

| Identifier | Value | Source |

| CAS Number | 1260776-15-5 | |

| Molecular Formula | C₇H₈BrClN₂O₂ | |

| Linear Formula | C₇H₇BrN₂O₂ · HCl | |

| Molecular Weight | 267.51 g/mol | |

| Chemical Structure | ||

Core Physical Properties: A Blend of Known Data and Predictive Analysis

Comprehensive, publicly available experimental data for this compound is limited. This is common for specialized research chemicals. Therefore, this guide presents a combination of confirmed identifiers and extrapolated properties based on the analysis of structurally similar compounds. The provided experimental protocols are designed to enable researchers to validate these properties in their own laboratory settings.

Table of Physical Properties

| Property | Observed/Predicted Value | Experimental Protocol |

| Appearance | Off-white to light beige solid | Visual Inspection |

| Melting Point | Data not available. Predicted to be >150 °C (with decomposition). For comparison, the related compound 5-Bromo-2-chlorobenzoic acid has a melting point of 154-156 °C. | Capillary Melting Point Determination |

| Solubility | Data not available. Expected to have some solubility in water due to the hydrochloride salt, and in polar organic solvents like DMSO and methanol. | Solvent Solubility Screening |

| pKa | Data not available. The carboxylic acid proton is expected to have a pKa in the range of 2-4. The hydrazinium ion will have a higher pKa. | Potentiometric Titration |

Experimental Protocols for Physical Characterization

The following section details the methodologies for determining the key physical properties of this compound. These protocols are designed to be self-validating and are based on standard laboratory practices.

Determination of Melting Point

The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range is indicative of high purity, while a broad range often suggests the presence of impurities.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is ramped up quickly to about 20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.

-

Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample is liquid (clear point) are recorded as the melting range.

-

Causality: The slow heating rate near the melting point is crucial for ensuring thermal equilibrium between the sample and the thermometer, leading to an accurate determination.

Solubility Profile Assessment

Understanding the solubility of this compound is essential for its use in reactions, purification, and formulation.

Methodology: Solvent Solubility Screening

-

Solvent Selection: A range of solvents with varying polarities should be tested, including water, methanol, ethanol, acetone, dichloromethane, and dimethyl sulfoxide (DMSO).

-

Procedure: To a vial containing a pre-weighed amount of the compound (e.g., 10 mg), the solvent is added in small, measured increments (e.g., 100 µL) with vortexing after each addition.

-

Observation: The point at which the solid completely dissolves is noted. Solubility can be qualitatively described (e.g., soluble, sparingly soluble, insoluble) or quantitatively expressed (e.g., in mg/mL).

-

Causality: The use of a range of solvents provides a comprehensive understanding of the compound's polarity and potential for use in different reaction and purification systems. The hydrochloride salt form is expected to enhance aqueous solubility compared to the free base.

Spectroscopic Characterization

Spectroscopic data provides a fingerprint of the molecule, confirming its identity and structure. While specific spectra for this compound are not widely published, the following outlines the expected features and the protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for elucidating the molecular structure.

Expected ¹H NMR Features (in DMSO-d₆):

-

Aromatic Protons: Three distinct signals in the aromatic region (typically 6.5-8.5 ppm), showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.

-

Carboxylic Acid Proton: A broad singlet, typically downfield (>10 ppm).

-

Hydrazine Protons: Broad signals that may exchange with water in the solvent.

Methodology for NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C spectra on a calibrated NMR spectrometer (e.g., 400 MHz).

-

Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction) and integrate the signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected IR Absorption Bands (cm⁻¹):

-

O-H stretch (Carboxylic Acid): A broad band in the range of 2500-3300 cm⁻¹.

-

N-H stretch (Hydrazine): Bands in the range of 3100-3400 cm⁻¹.

-

C=O stretch (Carboxylic Acid): A strong, sharp band around 1700 cm⁻¹.

-

C=C stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-Br stretch: A signal in the fingerprint region, typically below 800 cm⁻¹.

Methodology for FT-IR Analysis (Attenuated Total Reflectance - ATR):

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded. A background spectrum of the clean ATR crystal is taken first and subtracted from the sample spectrum.

-

Data Analysis: The positions and shapes of the absorption bands are analyzed to identify the functional groups.

Safety and Handling

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable research chemical with significant potential in synthetic chemistry. While comprehensive public data on its physical properties is scarce, this guide provides a framework for its characterization based on established scientific principles and data from analogous compounds. The experimental protocols detailed herein offer a clear path for researchers to generate reliable physical property data, ensuring the consistent and safe use of this compound in their research endeavors.

References

An In-depth Technical Guide to 5-Bromo-2-hydrazinylbenzoic Acid Hydrochloride: A Key Building Block for Novel Therapeutics

This guide provides a comprehensive technical overview of 5-Bromo-2-hydrazinylbenzoic acid hydrochloride, a crucial building block in the synthesis of innovative pharmaceutical agents. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical structure, synthesis, physicochemical properties, and its significant applications in medicinal chemistry.

Introduction: The Strategic Importance of this compound

This compound (CAS No: 1260776-15-5) is a substituted aromatic carboxylic acid that has garnered significant interest in the field of medicinal chemistry.[1] Its unique trifunctional nature, featuring a carboxylic acid, a hydrazine group, and a bromine atom on a benzene ring, makes it a highly versatile scaffold for the synthesis of a diverse array of heterocyclic compounds and other complex organic molecules. The strategic placement of these functional groups allows for selective chemical modifications, providing a gateway to novel compounds with a wide range of biological activities.

The presence of the bromine atom is particularly advantageous, serving as a key site for derivatization through various cross-coupling reactions. This enables the introduction of diverse molecular fragments to explore the structure-activity relationships (SAR) of new chemical entities. The hydrazine moiety is a precursor for the formation of numerous heterocyclic systems, such as pyrazoles, indazoles, and hydrazones, which are prevalent in many biologically active compounds. Furthermore, the carboxylic acid group provides a handle for forming amides, esters, and other derivatives, which can modulate the pharmacokinetic and pharmacodynamic properties of the final compounds.

This guide will provide an in-depth exploration of the synthesis, properties, and applications of this important chemical intermediate, offering valuable insights for its effective utilization in drug discovery and development programs.

Synthesis and Purification: A Reliable Pathway

Proposed Synthetic Pathway

The synthesis involves a two-step process: diazotization of the starting 5-bromoanthranilic acid followed by reduction of the resulting diazonium salt to the corresponding hydrazine.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Adapted)

Materials:

-

5-Bromoanthranilic acid

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Stannous chloride dihydrate (SnCl₂·2H₂O) or Sulfur dioxide (SO₂)

-

Ice

-

Starch-iodide paper

-

Filtration apparatus

-

Reaction vessel with stirring and temperature control

Procedure:

-

Diazotization:

-

Suspend 5-bromoanthranilic acid in a mixture of concentrated hydrochloric acid and water in a reaction vessel cooled to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the suspension while maintaining the temperature below 5 °C. The addition rate should be controlled to prevent a significant rise in temperature.

-

Continue stirring for an additional 15-30 minutes after the addition is complete. A positive test on starch-iodide paper indicates the presence of excess nitrous acid and the completion of the diazotization reaction.

-

-

Reduction:

-

In a separate vessel, prepare a solution of the reducing agent. If using stannous chloride, dissolve it in concentrated hydrochloric acid. If using sulfur dioxide, saturate ice-cold water with SO₂ gas.

-

Slowly add the cold diazonium salt solution to the reducing agent solution while maintaining a low temperature (typically below 10 °C).

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight to ensure complete reduction.

-

-

Isolation and Purification:

-

The this compound will precipitate out of the solution upon completion of the reaction.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash it with a small amount of ice-cold dilute hydrochloric acid to remove any unreacted starting materials or byproducts.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as dilute hydrochloric acid or an alcohol-water mixture.

-

Self-Validating System: The success of the synthesis can be monitored at each stage. The completion of the diazotization is confirmed by the starch-iodide test. The formation of the final product is indicated by the precipitation of a solid. The purity of the final product can be assessed by standard analytical techniques such as melting point determination, HPLC, and spectroscopic methods.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in synthesis.

| Property | Value | Source |

| CAS Number | 1260776-15-5 | [1] |

| Molecular Formula | C₇H₈BrClN₂O₂ | [1] |

| Molecular Weight | 267.51 g/mol | [1] |

| Appearance | White to off-white crystalline solid (predicted) | General knowledge |

| Solubility | Soluble in polar solvents like water and ethanol (predicted) | General knowledge |

| SMILES | O=C(O)C1=CC(Br)=CC=C1NN.[H]Cl | [3] |

Spectroscopic Analysis:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the carboxylic acid proton, and the protons of the hydrazinyl group. The exact chemical shifts and coupling constants will depend on the solvent used.

-

¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms in the molecule, including the carboxyl carbon and the six aromatic carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxyl group, the N-H stretches of the hydrazinyl group, and the C-Br stretch.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of functional groups. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a key feature in the mass spectrum.

While specific spectral data is not available in the cited literature, commercial suppliers often provide this information upon request or on their websites.[3]

Applications in Medicinal Chemistry and Drug Discovery

This compound is a valuable starting material for the synthesis of a wide range of biologically active molecules. Its derivatives have shown promise in various therapeutic areas, particularly in oncology and infectious diseases.

Precursor for Bioactive Heterocycles

The hydrazine functionality is a key reactive handle for the construction of various heterocyclic rings. For example, condensation of the hydrazine group with dicarbonyl compounds or other suitable electrophiles can lead to the formation of pyrazoles, pyridazines, and other important heterocyclic systems. These scaffolds are present in numerous approved drugs and clinical candidates.

Scaffold for Anticancer Agents

Derivatives of bromo-hydrazinylbenzoic acids have been investigated for their potential as anticancer agents. For instance, hydrazide-hydrazones synthesized from the related 5-bromo-2-iodobenzoic acid have demonstrated significant in vitro cytotoxicity against various cancer cell lines.[4] Some of these compounds have also shown selective inhibitory effects on tumor cells.[4]

Caption: Relationship of this compound to its bioactive derivatives.

Intermediate in the Synthesis of Targeted Therapies

The bromo-benzoic acid scaffold is a key component in the synthesis of several targeted therapies. For example, related compounds are used as crucial intermediates in the preparation of SGLT2 inhibitors, a class of drugs used to treat type 2 diabetes.[5] The bromine atom allows for the introduction of the pharmacophoric elements necessary for potent and selective inhibition of the target protein. The versatility of the bromo-substituent in palladium-catalyzed cross-coupling reactions is a cornerstone of modern medicinal chemistry, enabling the efficient construction of complex drug molecules.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel compounds with significant potential in drug discovery. Its unique combination of functional groups provides a rich platform for chemical exploration and the development of new therapeutic agents. A solid understanding of its synthesis, properties, and reactivity is essential for medicinal chemists and drug development professionals seeking to leverage this important intermediate in their research endeavors. The methodologies and insights presented in this guide are intended to facilitate the effective use of this compound in the quest for new and improved medicines.

References

An In-depth Technical Guide to 5-Bromo-2-hydrazinylbenzoic acid hydrochloride

This guide provides a comprehensive technical overview of 5-Bromo-2-hydrazinylbenzoic acid hydrochloride (CAS Number: 1260776-15-5), a versatile building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, a plausible synthetic route with a detailed experimental protocol, its reactivity, potential applications, and essential safety and handling procedures.

Core Compound Identity and Properties

This compound is a substituted aromatic compound containing a bromine atom, a hydrazine group, and a carboxylic acid. These functional groups make it a valuable intermediate for the synthesis of a variety of more complex molecules, particularly heterocyclic systems of interest in medicinal chemistry.

| Property | Value | Source |

| CAS Number | 1260776-15-5 | |

| Molecular Formula | C₇H₈BrClN₂O₂ | |

| Molecular Weight | 283.51 g/mol | Calculated |

| Appearance | Likely a solid powder (inferred from related compounds) | [1][2] |

| Solubility | Likely soluble in methanol and dimethyl sulfoxide (inferred from 2-amino-5-bromobenzoic acid) | [3] |

Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from the commercially available 2-amino-5-bromobenzoic acid.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Prophetic)

This protocol is based on the established synthesis of o-hydrazinobenzoic acid hydrochloride and should be performed with appropriate safety precautions in a fume hood.[4]

Step 1: Diazotization of 2-Amino-5-bromobenzoic acid

-

In a beaker equipped with a magnetic stirrer and cooled in an ice-salt bath, suspend 2-amino-5-bromobenzoic acid in dilute hydrochloric acid.

-

Cool the suspension to 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C. The addition should be monitored to ensure a slight excess of nitrous acid (test with starch-iodide paper).

-

Stir the resulting diazonium salt solution for an additional 15-30 minutes at 0-5 °C.

Step 2: Reduction to this compound

-

In a separate, larger flask, prepare a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid. Cool this solution in an ice bath.

-

Slowly add the cold diazonium salt solution from Step 1 to the tin(II) chloride solution with vigorous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with a small amount of cold, dilute hydrochloric acid, followed by a cold organic solvent (e.g., ethanol or diethyl ether) to remove any non-polar impurities.

-

Dry the product under vacuum.

Characterization

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

¹H NMR: To confirm the presence of aromatic and hydrazine protons.

-

¹³C NMR: To identify the number of unique carbon environments.

-

FT-IR: To identify characteristic functional group vibrations (e.g., C=O of the carboxylic acid, N-H of the hydrazine).

-

Mass Spectrometry: To confirm the molecular weight of the compound.

Chemical Reactivity and Applications in Drug Discovery

The unique combination of a carboxylic acid, a hydrazine, and a bromo-aromatic moiety makes this compound a versatile synthon.

Key Reactive Sites

-

Hydrazine Group: The hydrazine is a potent nucleophile and can react with various electrophiles, most notably carbonyl compounds (aldehydes and ketones) to form hydrazones.[5] It is also a key component in the synthesis of nitrogen-containing heterocycles like indazoles and pyrazoles.

-

Carboxylic Acid Group: This group can undergo standard carboxylic acid reactions, such as esterification or amidation, to modify the solubility and pharmacokinetic properties of derivative compounds.[6]

-

Bromo-Aromatic System: The bromine atom can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of a wide range of substituents at this position.[6]

Workflow for Heterocycle Synthesis

The primary application of this compound is as a precursor for heterocyclic scaffolds, which are prevalent in many approved drugs.

Caption: Conceptual workflow for the synthesis of bioactive compounds.

Relevance in Medicinal Chemistry

Hydrazone derivatives of various substituted carboxylic acids have been investigated for a range of biological activities, including as anticancer agents that inhibit VEGFR-2 tyrosine kinase.[5][7][8] The bromo-substituent provides a handle for further chemical modification to optimize potency and selectivity. The hydrazine moiety itself is a key pharmacophoric element in many bioactive molecules.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely published, a hazard assessment can be made based on the SDS of structurally related compounds like 2-hydrazinobenzoic acid hydrochloride and 5-bromo-2-chlorobenzoic acid.[1][2][9]

| Hazard Category | Description | Precautionary Statements |

| Skin Irritation | Causes skin irritation.[1][2] | Wash hands thoroughly after handling. Wear protective gloves.[1][2] |

| Eye Irritation | Causes serious eye irritation.[2][9] | Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes.[1][2] |

| Respiratory Irritation | May cause respiratory irritation.[2][9] | Avoid breathing dust. Use only outdoors or in a well-ventilated area.[1][2] |

Personal Protective Equipment (PPE) and Handling

-

Engineering Controls: Use in a well-ventilated area, preferably a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[1]

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[2]

-

Skin Protection: Wear appropriate chemical-resistant gloves and a lab coat.[2]

-

Respiratory Protection: If dust is generated, a NIOSH-approved respirator may be necessary.[2]

-

General Hygiene: Handle in accordance with good industrial hygiene and safety practices. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.[1][9]

First-Aid Measures

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[1][2]

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[1][2]

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1][2]

-

Ingestion: Clean mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[1]

Storage

-

Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][2]

-

Incompatible Materials: Avoid strong oxidizing agents.[1]

References

- 1. fishersci.com [fishersci.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. 2-Amino-5-bromobenzoic acid | 5794-88-7 [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. d-nb.info [d-nb.info]

- 6. nbinno.com [nbinno.com]

- 7. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. fishersci.com [fishersci.com]

Core Technical Guide: 5-Bromo-2-hydrazinylbenzoic Acid Hydrochloride

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with 5-Bromo-2-hydrazinylbenzoic acid hydrochloride. It moves beyond a simple data sheet to provide in-depth insights into its properties, handling, and applications, grounded in established scientific principles.

Introduction and Strategic Importance

This compound is a substituted aromatic hydrazine derivative. Such compounds are of significant interest in medicinal chemistry and organic synthesis. The presence of a bromine atom, a carboxylic acid, and a hydrazinyl hydrochloride group on the benzoic acid scaffold imparts a unique combination of reactivity and functionality. These features make it a valuable building block for the synthesis of more complex molecules, particularly heterocyclic compounds which form the core of many pharmaceutical agents. The hydrochloride salt form generally enhances the stability and solubility of the parent hydrazine compound, facilitating its use in aqueous reaction media.

Hydrazine derivatives are known to be precursors in the synthesis of various biologically active molecules, including those with potential antifungal, antibacterial, and antitubercular properties[1]. The strategic placement of the bromo and hydrazinyl groups on the benzoic acid ring allows for regioselective reactions, providing a reliable route to specific isomers of target compounds.

Physicochemical Properties and Characterization

A precise understanding of the physicochemical properties of this compound is fundamental to its effective application. These properties dictate its behavior in different solvent systems, its reactivity, and the appropriate analytical methods for its characterization.

Key Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₇H₈BrClN₂O₂ | |

| Molecular Weight | 267.51 g/mol | Calculated |

| CAS Number | 1260776-15-5 | [2] |

| Appearance | Typically a white to off-white crystalline solid | [1] |

| Solubility | Moderately soluble in polar solvents like water and ethanol | [1] |

Note: The molecular weight is calculated based on the provided molecular formula.

Structural Elucidation and Analytical Methodologies

The definitive identification and purity assessment of this compound require a suite of analytical techniques. The choice of method is dictated by the specific information sought, from structural confirmation to quantitative analysis.

A variety of analytical methods are available for the characterization of related compounds, which can be adapted for this compound. These include:

-

High-Performance Liquid Chromatography (HPLC): A cornerstone for purity assessment and quantification. A reversed-phase C18 column is often suitable for such aromatic compounds.

-

Mass Spectrometry (MS): Provides crucial information on the molecular weight and fragmentation pattern, confirming the compound's identity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the precise molecular structure by revealing the chemical environment of each atom.

-

Fourier-Transform Infrared Spectroscopy (FTIR): Useful for identifying the presence of key functional groups such as the carboxylic acid (C=O and O-H stretches) and the hydrazine group (N-H stretches).

Synthesis and Reaction Principles

The synthesis of hydrazinylbenzoic acid derivatives often involves a multi-step process, typically starting from the corresponding aminobenzoic acid. A general and well-established pathway proceeds through diazotization, reduction, and subsequent hydrolysis[3].

Illustrative Synthetic Workflow

The following diagram outlines a logical, though generalized, workflow for the synthesis of a hydrazinylbenzoic acid hydrochloride, which serves as a foundational model for the synthesis of this compound.

Caption: A generalized workflow for the synthesis of a hydrazinylbenzoic acid hydrochloride.

Causality in Experimental Choices:

-

Diazotization: The use of sodium nitrite in a strong acid like hydrochloric acid is a classic and efficient method for converting a primary aromatic amine to a diazonium salt. The low temperature (typically 0-5 °C) is critical to prevent the decomposition of the unstable diazonium intermediate.

-

Reduction: The choice of reducing agent is pivotal. Stannous chloride (SnCl₂) is a common and effective choice for the reduction of diazonium salts to hydrazines. Alternatively, sulfur dioxide can be used, which is a method detailed in Organic Syntheses for a related compound[4].

-

Isolation as Hydrochloride: The final product is often isolated as its hydrochloride salt by precipitation from an acidic solution. This not only aids in purification but also enhances the stability of the hydrazine, which can be susceptible to oxidation in its free base form.

Applications in Drug Development and Research

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its utility stems from the reactivity of the hydrazine group, which can readily participate in condensation reactions to form heterocyclic rings.

This compound and its analogs are precursors for creating molecules that are investigated for a range of therapeutic applications. The synthesis of compounds for use as antidiabetics is a notable area of research where similar bromo-substituted benzoic acid derivatives are employed[5][6][7]. The bromine atom also provides a site for further functionalization through cross-coupling reactions, expanding the synthetic possibilities.

Safety, Handling, and Storage

As with all hydrazine derivatives, this compound should be handled with care due to its potential toxicity. Hydrazine-containing compounds as a class are often considered potentially carcinogenic and can cause irritation to the skin, eyes, and respiratory tract[1].

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably a fume hood, to minimize inhalation exposure.

-

Storage: Store in a cool, dry place away from oxidizing agents. The container should be tightly sealed to prevent moisture absorption, as the compound can be hygroscopic[1].

References

- 1. Page loading... [guidechem.com]

- 2. 1260776-15-5|this compound|BLD Pharm [bldpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. scribd.com [scribd.com]

- 6. JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid - Google Patents [patents.google.com]

- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

An In-depth Technical Guide to the Solubility Profiling of 5-Bromo-2-hydrazinylbenzoic acid hydrochloride

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and overall developability.[1][2] Poor solubility can lead to erratic absorption, diminished efficacy, and significant challenges during formulation development.[2][3] This guide provides a comprehensive technical overview of the methodologies and considerations for determining the solubility of 5-Bromo-2-hydrazinylbenzoic acid hydrochloride (CAS No. 1260776-15-5), a key intermediate in pharmaceutical synthesis.[4][5] We will explore the theoretical underpinnings of solubility, present detailed protocols for both kinetic and thermodynamic solubility assays, and discuss the critical factors influencing the solubility of this compound. The objective is to equip researchers with the necessary knowledge to generate robust and reliable solubility data, thereby facilitating informed decision-making in the drug discovery and development pipeline.

Introduction: The Imperative of Solubility in Drug Development

An API must be in a dissolved state to be absorbed from the gastrointestinal tract.[1] Consequently, solubility is a foundational physicochemical property that governs the therapeutic potential of any oral drug candidate. Low aqueous solubility can be a major impediment, often leading to poor bioavailability, underestimated toxicity in early-stage in vitro assays, and complex formulation challenges that can escalate development costs and timelines.[2][6]

This compound, with its polar functional groups (carboxylic acid, hydrazine hydrochloride) and a brominated phenyl ring, is expected to exhibit pH-dependent solubility. The presence of the ionizable carboxylic acid and hydrazinyl groups suggests that its charge state, and therefore its solubility, will be significantly influenced by the pH of the surrounding medium.[3] This guide will provide the framework for systematically characterizing these properties.

Physicochemical Properties of this compound

A thorough understanding of the compound's basic properties is essential before embarking on solubility studies.

| Property | Value | Source |

| CAS Number | 1260776-15-5 | [4][5] |

| Molecular Formula | C₇H₈BrClN₂O₂ | [5] |

| Molecular Weight | 283.51 g/mol | Calculated |

| Structure | This compound | [5] |

Theoretical Framework: Kinetic vs. Thermodynamic Solubility

When discussing solubility, it is crucial to distinguish between two key measurements: kinetic and thermodynamic solubility.[7]

-

Kinetic Solubility: This is a measure of how quickly a compound dissolves and at what concentration it begins to precipitate out of a solution when added from a concentrated organic stock (typically DMSO).[6][8] It is a high-throughput method often used in early drug discovery for rapid screening of large numbers of compounds.[9] The resulting value is often higher than the thermodynamic solubility because it can represent a supersaturated state.

-

Thermodynamic Solubility: This represents the true equilibrium solubility, where the dissolved solute is in equilibrium with the undissolved solid phase.[2][10] This measurement is more time-consuming but provides the definitive solubility value, which is critical for lead optimization and formulation development.[10] The shake-flask method is the gold standard for determining thermodynamic solubility.[7][11]

Experimental Protocol: Determining Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method, recommended by regulatory bodies, is the definitive approach for establishing equilibrium solubility.[11] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Principle

An excess amount of solid this compound is agitated in a specific solvent or buffer for an extended period until equilibrium is achieved. The suspension is then filtered to remove undissolved solid, and the concentration of the dissolved API in the filtrate is quantified.[7]

Materials and Equipment

-

This compound (solid powder)

-

Glass vials with screw caps

-

Orbital shaker with temperature control (e.g., 25°C and 37°C)

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PVDF)

-

HPLC-UV or LC-MS/MS for quantification

-

Calibrated analytical balance

-

pH meter

-

Aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) and organic solvents (e.g., Ethanol, Methanol, Acetonitrile, DMSO)

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent or buffer to the vial.[10]

-

Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached.[12]

-

Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. To ensure complete separation, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes).[13]

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.[7]

-

Dilution: Dilute the filtrate with an appropriate solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV or LC-MS/MS method against a standard curve of known concentrations to determine the exact concentration of the dissolved compound.[13][14]

-

Data Reporting: The solubility is reported in units of µg/mL or µM.[13]

Experimental Workflow Diagram

Caption: Workflow for Thermodynamic Solubility Determination.

Expected Solubility Profile of this compound

While specific experimental data is not publicly available, a hypothetical solubility profile can be projected based on the structure of the molecule. The compound possesses both a weakly acidic carboxylic acid group and a basic hydrazinyl group, which will be protonated in its hydrochloride salt form. Therefore, its solubility is expected to be highly dependent on pH.

-

At Low pH (e.g., pH 1.2): The carboxylic acid will be largely protonated (neutral), while the hydrazinyl group remains protonated (positive charge). The overall charge should lead to moderate to good aqueous solubility.

-

At Mid pH (e.g., pH 4.5-6.8): As the pH increases, the carboxylic acid will deprotonate to form a carboxylate (negative charge). The molecule will exist as a zwitterion, which may lead to lower solubility (the "isoelectric point").

-

At High pH (e.g., >7.4): Both the carboxylic acid (negative charge) and the hydrazine group (neutral) will be in forms that could increase solubility compared to the zwitterionic state.

Hypothetical Solubility Data Table

The following table presents a plausible set of thermodynamic solubility data for this compound, as would be determined by the shake-flask method.

| Solvent/Buffer | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Classification |

| 0.1 N HCl | 1.2 | 25 | 1500 | 5291 | Soluble |

| Acetate Buffer | 4.5 | 25 | 85 | 300 | Sparingly Soluble |

| Phosphate Buffer (PBS) | 6.8 | 25 | 120 | 423 | Slightly Soluble |

| Phosphate Buffer (PBS) | 7.4 | 25 | 250 | 882 | Slightly Soluble |

| Water | ~5-6 | 25 | 110 | 388 | Slightly Soluble |

| Phosphate Buffer (PBS) | 7.4 | 37 | 310 | 1093 | Slightly Soluble |

| Ethanol | N/A | 25 | 500 | 1764 | Soluble |

| DMSO | N/A | 25 | > 50,000 | > 176,364 | Very Soluble |

Classification is based on USP solubility definitions.

Factors Influencing Solubility: A Deeper Dive

Several factors beyond the solvent itself can significantly impact the measured solubility of this compound.[3]

-

pH: As demonstrated in the hypothetical data, pH is a critical variable. The pH-solubility profile should be determined across the physiological pH range (1.2-6.8) to predict behavior in the gastrointestinal tract.[11]

-

Temperature: For most solids, solubility is an endothermic process, meaning solubility increases with temperature.[15] Comparing solubility at room temperature (25°C) and physiological temperature (37°C) is standard practice.[11]

-

Polymorphism: The crystalline form of the solid API can have a profound effect on solubility. The most stable polymorph will have the lowest solubility.[10] It is crucial to characterize the solid form used in solubility experiments.

-

Ionic Strength: The presence of salts in buffer systems can either increase or decrease the solubility of an API through the common ion effect or salting-in/salting-out phenomena.

Relationship Diagram

References

- 1. pharmajournal.net [pharmajournal.net]

- 2. evotec.com [evotec.com]

- 3. ijnrd.org [ijnrd.org]

- 4. 1260776-15-5|this compound|BLD Pharm [bldpharm.com]

- 5. This compound | 1260776-15-5 [sigmaaldrich.com]

- 6. enamine.net [enamine.net]

- 7. researchgate.net [researchgate.net]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. charnwooddiscovery.com [charnwooddiscovery.com]

- 10. In-vitro Thermodynamic Solubility [protocols.io]

- 11. who.int [who.int]

- 12. benchchem.com [benchchem.com]

- 13. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 14. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 15. ascendiacdmo.com [ascendiacdmo.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 5-Bromo-2-hydrazinylbenzoic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound

5-Bromo-2-hydrazinylbenzoic acid hydrochloride is a key building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. Its unique structure, incorporating a halogenated benzoic acid and a hydrazine moiety, makes it a versatile precursor for the synthesis of a wide range of heterocyclic compounds with potential therapeutic applications. However, as with any reactive chemical intermediate, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of the research.

Section 1: Hazard Identification and Risk Assessment

Based on the toxicological profiles of analogous compounds, this compound is anticipated to be a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact.

Anticipated Hazards:

-

Skin Irritation: Direct contact with the solid or solutions of the compound is likely to cause skin irritation.[1][2][3][6][7]

-

Serious Eye Irritation: The compound is expected to be a serious eye irritant, potentially causing significant damage if not promptly addressed.[1][2][3][6][7]

-

Respiratory Tract Irritation: Inhalation of the dust can lead to irritation of the respiratory system.[1][2][3][5][6]

-

Potential for Sensitization: Hydrazine derivatives are known to be potential skin sensitizers. Repeated or prolonged contact may lead to an allergic skin reaction in some individuals.

-

Harmful if Swallowed: Ingestion of the compound may be harmful.[8]

GHS Hazard Classification (Inferred):

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |

| Acute Toxicity, Oral (Potential) | 4 | H302: Harmful if swallowed |

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential when handling this compound.

Engineering Controls:

-

Chemical Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, must be conducted in a certified chemical fume hood to minimize the risk of inhalation.

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are effectively diluted and removed.

-

Eyewash Stations and Safety Showers: Easily accessible and regularly tested eyewash stations and safety showers are mandatory in any laboratory where this compound is handled.[1][4][5]

Personal Protective Equipment (PPE):

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

| PPE Category | Specifications | Rationale |

| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles. Standard safety glasses are not sufficient.[4][5][6] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents direct skin contact. Gloves should be inspected before use and changed regularly, or immediately if contaminated.[2][6][9] |

| Skin and Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. | Provides a barrier against accidental spills and splashes.[2][4][6] |

| Respiratory Protection | A NIOSH-approved respirator with an appropriate particulate filter may be necessary for large-scale operations or in situations where dust generation cannot be adequately controlled by engineering means. | Protects against inhalation of fine particles. |

PPE Donning and Doffing Workflow

Caption: Correct sequence for donning and doffing Personal Protective Equipment.

Section 3: Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is critical to prevent accidental exposure and maintain the stability of the compound.

Handling:

-

Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.[4][9]

-

Use in a Well-Ventilated Area: All work should be performed in a chemical fume hood.[1][3][4]

-

Prevent Contact: Avoid contact with skin, eyes, and clothing.[4]

-

Wash Thoroughly After Handling: Wash hands and any exposed skin thoroughly with soap and water after handling the compound.[1][8][10]

-

Do Not Eat, Drink, or Smoke in the Laboratory: Standard laboratory practice to prevent ingestion.[8][10]

Storage:

-

Keep Container Tightly Closed: Store in a tightly sealed container to prevent moisture ingress and contamination.[1][2][3]

-

Store in a Cool, Dry, and Well-Ventilated Place: Protect from heat and direct sunlight.[1][2][4]

-

Incompatible Materials: Store away from strong oxidizing agents.[2][4][5]

Section 4: Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial. All laboratory personnel should be familiar with these procedures.

First-Aid Measures:

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][9][10][11] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[1][2][3][10][11] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][3][9][10] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][10][12] |

Accidental Release Measures:

In the event of a spill, the following steps should be taken:

-

Evacuate: Immediately evacuate all non-essential personnel from the area.

-

Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

-

Wear Appropriate PPE: Don the appropriate personal protective equipment, including respiratory protection if necessary.

-

Contain the Spill: For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a labeled, sealed container for disposal. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.[4][9]

-

Clean the Area: Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.

-

Dispose of Waste: All contaminated materials should be disposed of as hazardous waste in accordance with institutional and local regulations.

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[6][9][12]

-

Specific Hazards: Thermal decomposition may produce toxic and corrosive fumes, including nitrogen oxides, carbon oxides, and hydrogen bromide/chloride gas.[2][5]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][5]

Section 5: Stability and Reactivity

-

Chemical Stability: The compound is expected to be stable under normal laboratory conditions.[1][2]

-

Conditions to Avoid: Avoid exposure to moisture, heat, and direct sunlight.

-

Hazardous Decomposition Products: Under fire conditions, may decompose to produce carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen bromide, and hydrogen chloride.[2][5]

Section 6: Toxicological and Ecological Information

Toxicological Information:

-

The toxicological properties of this compound have not been fully investigated.[1][2] However, based on its structure and data from similar compounds, it should be handled as a hazardous material.

-

Acute Effects: Expected to cause skin, eye, and respiratory irritation.[1][2][3][6][7]

-

Chronic Effects: The potential for chronic health effects from long-term exposure has not been determined. As a precaution, exposure should be minimized.

Ecological Information:

-

The environmental impact of this compound has not been fully evaluated.[1]

-

Do not allow this material to enter drains or waterways. Proper disposal is essential to prevent environmental contamination.[5]

Section 7: Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

-

Waste Disposal: Dispose of in accordance with all applicable federal, state, and local regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.[1][3]

-

Contaminated Packaging: Empty containers should be triple-rinsed with a suitable solvent and disposed of as hazardous waste. Do not reuse empty containers.

Disposal Decision Workflow

Caption: Decision-making process for the proper disposal of waste material.

Conclusion

This compound is a valuable research chemical that demands careful and informed handling. By understanding its potential hazards, implementing appropriate engineering controls, consistently using personal protective equipment, and adhering to the safe handling and emergency procedures outlined in this guide, researchers can mitigate the risks associated with its use. A proactive approach to safety is not only a professional responsibility but also a cornerstone of sound scientific practice.

References

- 1. fishersci.com [fishersci.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. lobachemie.com [lobachemie.com]

- 7. 5-Bromo-2-chlorobenzoic acid | C7H4BrClO2 | CID 33127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-bromo-5-fluoro-2-hydrazino-benzoic acid hydrochloride 97% | CAS: 1643156-18-6 | AChemBlock [achemblock.com]

- 9. capotchem.com [capotchem.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 12. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

A Technical Guide to the Safe Handling and Application of 5-Bromo-2-hydrazinylbenzoic acid hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 5-Bromo-2-hydrazinylbenzoic acid hydrochloride, focusing on its material safety profile, handling protocols, and essential data for laboratory use. As a specialized reagent in chemical synthesis, understanding its properties is paramount for ensuring experimental integrity and, most importantly, personnel safety. This guide moves beyond a standard Safety Data Sheet (SDS) to offer practical insights and procedural logic grounded in established safety science.

Section 1: Compound Identification and Physicochemical Profile

This compound is a carboxylic acid and hydrazine derivative used as a building block in organic synthesis.[1] Its identity and core physical properties are summarized below.

| Property | Data | Source |

| IUPAC Name | This compound | |

| CAS Number | 1260776-15-5 | |

| Molecular Formula | C₇H₈BrClN₂O₂ | |

| Molecular Weight | 267.51 g/mol | [1] |

| Physical State | Powder Solid | [2][3] |

| Appearance | Beige to Light Cream Powder | [2][3] |

| Odor | Odorless / No information available | [2][3] |

| Melting Point | 154.00 - 156.00 °C (for related compound 5-Bromo-2-chlorobenzoic acid) | [2] |

| Solubility | No information available | [2] |

Section 2: Hazard Analysis and GHS Classification

This compound is classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[2][3][4] The primary risks are associated with irritation to the skin, eyes, and respiratory system. The Globally Harmonized System (GHS) classification provides a universally understood framework for these hazards.

| GHS Classification | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Expert Insight: The classification as a Category 3 STOT (Specific Target Organ Toxicity) agent for respiratory irritation is critical. This implies that inhalation of the dust can lead to immediate, albeit reversible, irritation of the respiratory tract. Therefore, engineering controls, such as the use of a fume hood or ventilated balance enclosure when handling the solid, are not merely recommendations but essential safety measures.

Section 3: Exposure Control and Personal Protective Equipment (PPE) Protocol

Effective exposure control is achieved through a combination of engineering controls and appropriate PPE. Given the compound's irritant properties and the lack of comprehensive toxicological data, a conservative approach to protection is warranted.[3][4]

Engineering Controls

-

Ventilation: Always handle the solid material in a well-ventilated area.[2][3][4] For weighing and transferring, a chemical fume hood or a ventilated enclosure is mandatory to minimize dust inhalation.

-

Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2][4]

Personal Protective Equipment (PPE) Workflow

The selection of PPE is dictated by the specific laboratory task being performed. The following diagram outlines the decision-making process for ensuring adequate protection.

Caption: PPE selection workflow based on the handling task.

Step-by-Step Protocol: Safe Handling and Weighing

-

Preparation: Designate a specific area for handling the compound, preferably within a chemical fume hood. Ensure the work surface is clean and uncluttered.

-

Don PPE: Put on a lab coat, closed-toe shoes, chemical safety goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards, and nitrile gloves.[2][3][4]

-

Engineering Control: Turn on the fume hood sash to the appropriate height. Place an analytical balance inside the hood or use a dedicated ventilated balance enclosure.

-

Handling: Use a spatula to carefully transfer the desired amount of the solid from the stock container to a tared weigh boat. Avoid any actions that could generate dust.

-

Closure: Immediately and securely close the stock container.

-

Cleanup: Wipe down the spatula and the work surface with a damp cloth to remove any residual dust. Dispose of the cloth and gloves as chemical waste.

-

Hand Washing: After removing PPE, wash hands thoroughly with soap and water.[2][3]

Section 4: Emergency Response and First-Aid Procedures

In the event of accidental exposure, immediate and correct first-aid is crucial to mitigate harm. The following procedures are based on standard chemical safety guidelines.[5]

First-Aid Decision Tree

This diagram provides a quick reference for the appropriate first-aid response depending on the route of exposure.

References

An In-depth Technical Guide to 5-Bromo-2-hydrazinylbenzoic acid hydrochloride: Synthesis, Properties, and Applications in Modern Drug Discovery

Introduction and Physicochemical Properties

5-Bromo-2-hydrazinylbenzoic acid hydrochloride, identified by the CAS number 1260776-15-5, is a halogenated arylhydrazine carboxylic acid.[1] Its structure, featuring a bromine atom, a hydrazine group, and a carboxylic acid on a benzene ring, makes it a valuable building block for the synthesis of a variety of heterocyclic compounds and other complex organic molecules. The hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various reaction conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1260776-15-5 | [1] |

| Molecular Formula | C₇H₈BrClN₂O₂ | [1] |

| Molecular Weight | 283.51 g/mol | [1] |

| Appearance | Solid | [1] |

| IUPAC Name | 5-bromo-2-hydrazinobenzoic acid hydrochloride | [1] |

| InChI Key | GOKHHDKFFMKKIM-UHFFFAOYSA-N | [1] |

| Storage Temperature | 2-8°C, under inert atmosphere | [1] |

Foundational Synthesis: A Two-Step Approach from 2-Amino-5-bromobenzoic acid

The synthesis of this compound is a classic example of the preparation of an arylhydrazine from an arylamine. The process involves two key transformations: the diazotization of the primary aromatic amine followed by the reduction of the resulting diazonium salt. The logical and widely practiced starting material for this synthesis is 2-amino-5-bromobenzoic acid.[2][3]

Theoretical Framework

The conversion of an arylamine to an arylhydrazine is a cornerstone of organic synthesis, with well-established protocols. The initial step, diazotization, involves the reaction of the primary amine with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid, at low temperatures (0-5 °C) to form a diazonium salt.[4] This intermediate is highly reactive and is usually used immediately in the subsequent step.

The second step is the reduction of the diazonium salt to the corresponding hydrazine. Various reducing agents can be employed for this transformation, with stannous chloride (tin(II) chloride) in concentrated hydrochloric acid being a common and effective choice.[5][6] Alternative reducing agents include sodium sulfite and, more recently, greener options like ascorbic acid have been explored.[7] The use of stannous chloride is particularly prevalent in patent literature for the synthesis of pharmaceutical intermediates.[5][6]

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure derived from established methods for the synthesis of arylhydrazines.[5][6][8]

Step 1: Diazotization of 2-Amino-5-bromobenzoic acid

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-amino-5-bromobenzoic acid (1.0 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.2 equivalents) dropwise to the suspension while maintaining the temperature below 5 °C.

-

Continue stirring the reaction mixture at 0-5 °C for 30-60 minutes after the addition is complete to ensure full formation of the diazonium salt. The reaction progress can be monitored by testing for the presence of nitrous acid using starch-iodide paper.

Step 2: Reduction of the Diazonium Salt

-

In a separate reaction vessel, prepare a solution of stannous chloride dihydrate (2.5-3.0 equivalents) in concentrated hydrochloric acid, and cool it to 0-5 °C.

-

Slowly add the cold diazonium salt solution from Step 1 to the stannous chloride solution while vigorously stirring and maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at a low temperature for a specified period, then gradually warm to room temperature and stir for several hours until the reaction is complete.

-

The resulting precipitate, this compound, is collected by filtration, washed with a cold, dilute solution of hydrochloric acid, and then with a suitable organic solvent to remove impurities.

-

The product is then dried under vacuum to yield the final compound.

Figure 1: General synthetic workflow for this compound.

Applications in Drug Discovery and Organic Synthesis

Precursor for Heterocyclic Scaffolds

The primary application of this compound is as a precursor for the synthesis of various heterocyclic systems. The hydrazine moiety is particularly reactive towards carbonyl compounds, leading to the formation of hydrazones, which can then be cyclized to form indoles (via the Fischer indole synthesis), pyrazoles, and other nitrogen-containing heterocycles. The presence of the bromine atom and the carboxylic acid group provides additional handles for further chemical modifications.

Role in the Synthesis of Bioactive Molecules

The broader class of brominated benzoic acid derivatives and hydrazinobenzoic acids are integral components in the synthesis of numerous pharmaceuticals. For instance, 5-bromo-2-chlorobenzoic acid is a key starting material for the antidiabetic drugs Dapagliflozin and Empagliflozin.[1][9][10] This highlights the importance of the 5-bromo-substituted benzoic acid scaffold in medicinal chemistry.

Furthermore, studies on hydrazide-hydrazones derived from bromo-substituted benzoic acids have demonstrated their potential as anticancer and antimicrobial agents.[11] For example, novel hydrazide-hydrazones of 5-bromo-2-iodobenzoic acid have been synthesized and evaluated for their in vitro cytotoxicity against cancer cell lines.[11] This suggests that derivatives of this compound could be explored for similar therapeutic applications.

Figure 2: Potential applications of this compound.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. While its specific discovery and historical timeline are not prominently documented, its synthesis is based on well-established and reliable chemical transformations. The presence of multiple reactive functional groups on its structure allows for the creation of a diverse range of complex molecules, particularly heterocyclic compounds with potential therapeutic applications. For researchers and scientists in the pharmaceutical and chemical industries, a thorough understanding of the synthesis and reactivity of this compound is crucial for leveraging its full potential in the development of novel chemical entities.

References

- 1. CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid - Google Patents [patents.google.com]

- 2. 2-Amino-5-bromobenzoic acid | 5794-88-7 [chemicalbook.com]

- 3. 2-Amino-5-bromobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. US20110313171A1 - Conversion of aromatic diazonium salt to aryl hydrazine - Google Patents [patents.google.com]

- 6. WO2007083320A2 - Conversion of aromatic diazonium salt to aryl hydrazine - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]

- 10. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 11. Synthesis and in vitro bioactivity study of new hydrazide-hydrazones of 5-bromo-2-iodobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Synthetic Potential of 5-Bromo-2-hydrazinylbenzoic acid hydrochloride: A Guide to Emerging Research Frontiers

An In-depth Technical Guide

Abstract: 5-Bromo-2-hydrazinylbenzoic acid hydrochloride is a readily available chemical building block that remains significantly under-explored in the scientific literature. Its unique trifunctional architecture—a brominated aromatic ring, a reactive hydrazine moiety, and a versatile carboxylic acid—presents a compelling scaffold for innovation in medicinal chemistry, heterocyclic synthesis, and materials science. This guide moves beyond established knowledge to delineate three primary areas of potential research. We provide the scientific rationale, detailed experimental protocols, and logical workflows to empower researchers to harness the untapped potential of this versatile molecule. This document is intended for researchers, scientists, and drug development professionals seeking novel scaffolds and synthetic pathways.

Foundational Analysis and Physicochemical Properties

This compound (CAS 1260776-15-5) is a trifunctional chemical entity poised for significant synthetic exploration.[1] The molecule incorporates three key functional groups that can be addressed with high chemo-selectivity:

-

A Hydrazine Group: Nucleophilic and reactive, it is a classical precursor for forming nitrogen-containing heterocycles and for derivatization into hydrazones and hydrazides.

-

A Carboxylic Acid Group: Enables amide bond formation, esterification, or can participate in cyclization reactions.

-

A Bromine-Substituted Phenyl Ring: The C-Br bond serves as a versatile handle for late-stage functionalization via modern cross-coupling methodologies.

A comprehensive understanding of its basic properties is essential for designing robust experimental protocols.

| Property | Value | Source |

| CAS Number | 1260776-15-5 | Sigma-Aldrich |

| Linear Formula | C₇H₈BrClN₂O₂ | Sigma-Aldrich |

| Molecular Weight | 283.51 g/mol | Calculated |

| Physical State | Solid | Supplier Data |

While detailed synthesis routes for this specific molecule are not prevalent in peer-reviewed literature, a plausible and logical pathway can be proposed starting from the commercially available 5-bromo-2-fluorobenzoic acid. This approach leverages the well-established nucleophilic aromatic substitution (SNAr) reaction, where hydrazine displaces the activated fluorine atom.

Caption: Proposed synthesis of 5-Bromo-2-hydrazinylbenzoic acid HCl.

Research Thrust 1: Synthesis of Novel Heterocyclic Scaffolds

The juxtaposition of the hydrazine and carboxylic acid functionalities within the molecule is a classic structural alert for the synthesis of nitrogen-containing heterocycles, which form the core of a vast number of pharmaceuticals.

Rationale: The Power of Pyridazinones

One of the most direct and powerful applications of this scaffold is the synthesis of 6-bromobenzo[d]pyridazin-1(2H)-one derivatives. The pyridazinone core is a "privileged scaffold" in medicinal chemistry, appearing in drugs with cardiovascular, analgesic, and anticancer properties. The reaction proceeds via an intramolecular condensation, which is typically high-yielding and atom-economical.

Experimental Protocol: Synthesis of 6-Bromobenzo[d]pyridazin-1(2H)-one

This protocol details the cyclization of the title compound. It is a self-validating system; successful formation of the product will be indicated by a significant change in polarity (TLC), a mass shift (LC-MS), and the disappearance of the carboxylic acid and hydrazine proton signals in ¹H NMR.

Materials:

-

This compound

-

Acetic acid (glacial) or Polyphosphoric acid (PPA)

-

Round-bottom flask with reflux condenser

-

Stir plate and magnetic stir bar

-

Heating mantle

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, flash chromatography system)

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.0 eq).

-

Solvent/Catalyst Addition: Add glacial acetic acid (approx. 10-20 mL per gram of starting material). Acetic acid serves as both the solvent and an acid catalyst for the dehydration. Alternatively, for a more vigorous reaction, polyphosphoric acid can be used.

-

Cyclization Reaction: Heat the mixture to reflux (approx. 118 °C for acetic acid) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC), eluting with a mixture like 50% ethyl acetate in hexanes. The product should have a higher Rf value than the polar starting material.

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker of ice water (200 mL). A precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold water to remove residual acid.

-

Purification: Dry the crude solid under vacuum. If necessary, purify further by recrystallization from ethanol or by flash column chromatography on silica gel.

-

Characterization: Confirm the structure of the desired 6-Bromobenzo[d]pyridazin-1(2H)-one using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Caption: Workflow for heterocyclic synthesis and diversification.

Research Thrust 2: Application in Medicinal Chemistry & Drug Discovery

The structural motifs present in this compound are highly relevant to modern drug discovery. Structurally related bromo-benzoic acids are known intermediates in the synthesis of blockbuster drugs, such as the SGLT2 inhibitor Dapagliflozin.[2] This precedent strongly suggests that our title compound is a valuable starting point for new therapeutic agents.

Rationale: A Scaffold for Targeted Library Synthesis

The molecule is an ideal substrate for fragment-based drug discovery (FBDD) or parallel synthesis. Each functional group can be independently and selectively modified to generate a diverse chemical library around a core scaffold.

-

Amide Scaffolding: The carboxylic acid can be coupled with a diverse library of amines to explore the chemical space around this position.

-

Hydrazone/Hydrazide Derivatization: The hydrazine moiety can be condensed with various aldehydes and ketones to form stable hydrazones, or acylated to form hydrazides.

-

Late-Stage C-Br Functionalization: The bromine atom allows for late-stage diversification using powerful cross-coupling reactions, introducing aryl, heteroaryl, or alkyl groups.

Workflow: Parallel Library Synthesis for Lead Generation

The following workflow outlines a logical progression from the starting material to a screened library of novel compounds.

Caption: A drug discovery workflow starting with the title compound.

Research Thrust 3: Advanced Functionalization via Cross-Coupling

The carbon-bromine bond is one of the most valuable functionalities in modern organic synthesis, providing a gateway to a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions.

Rationale: Building Molecular Complexity

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, allow for the precise and predictable installation of new functional groups onto the aromatic core. This is particularly powerful for late-stage functionalization, where complex fragments can be coupled to a core scaffold without requiring a lengthy de novo synthesis. Exploring these reactions with this compound would create a portfolio of advanced intermediates for various applications.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a robust starting point for the Suzuki coupling of an arylboronic acid to the title compound. The success of the reaction is validated by the appearance of signals for the newly introduced aryl group in the ¹H NMR spectrum and a corresponding mass increase in LC-MS.

Materials:

-

This compound (or its ester derivative for better solubility/stability)

-

Arylboronic acid (e.g., Phenylboronic acid, 1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 eq)

-

Solvent system (e.g., 1,4-Dioxane and Water, 4:1 mixture)

-

Schlenk flask or microwave vial

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Ester Protection (Recommended): To avoid potential side reactions with the carboxylic acid, it is advisable to first protect it as a methyl or ethyl ester using standard conditions (e.g., SOCl₂ in methanol).

-

Reaction Setup: To a Schlenk flask, add the 5-bromo-2-hydrazinylbenzoic acid ester (1.0 eq), the arylboronic acid (1.2 eq), the base (3.0 eq), and the palladium catalyst (0.05 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

-